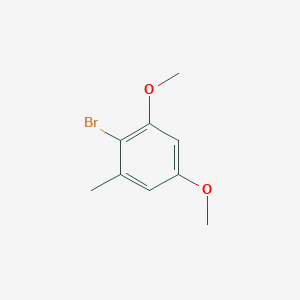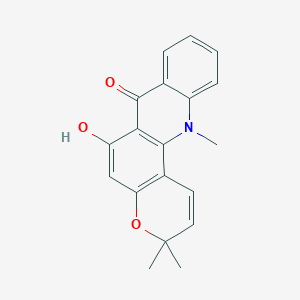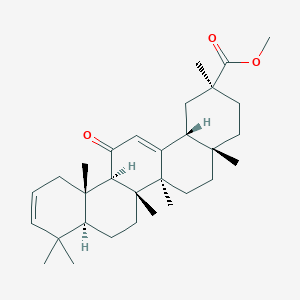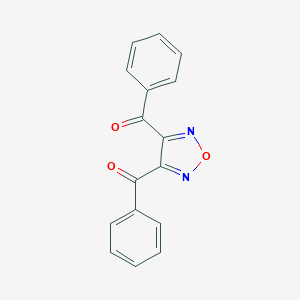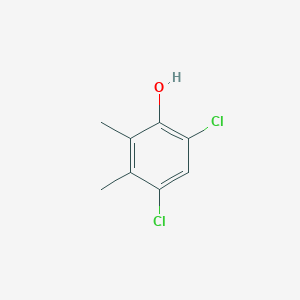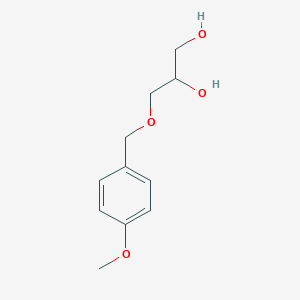
3-(4-Methoxybenzyloxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-Methoxybenzyloxy)-1,2-propanediol: is an organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is also known by its CAS number 13807-95-9 . It is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a p-methoxybenzyloxy group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzyloxy)-1,2-propanediol typically involves the reaction of 1,2-propanediol with p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve similar synthetic routes as mentioned above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
化学反応の分析
Types of Reactions: 3-(4-Methoxybenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The p-methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
科学的研究の応用
3-(4-Methoxybenzyloxy)-1,2-propanediol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methoxybenzyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1,2-Propanediol, 3-methoxy-: This compound has a similar structure but lacks the p-methoxybenzyloxy group.
3-(2-Methoxyphenoxy)-1,2-propanediol: This compound has a methoxyphenoxy group instead of a p-methoxybenzyloxy group.
Uniqueness: 3-(4-Methoxybenzyloxy)-1,2-propanediol is unique due to the presence of the p-methoxybenzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
特性
CAS番号 |
13807-95-9 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3 |
InChIキー |
MFKMOLJNQHPVHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
正規SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


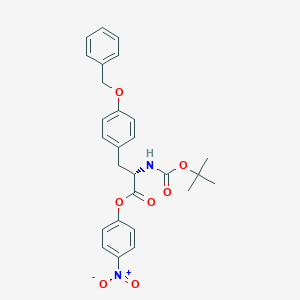

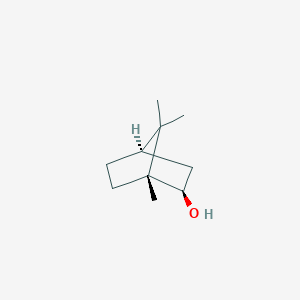
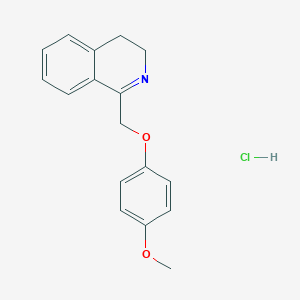
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)
